Sodium 3,3-dimethylbutane-1-sulfinate
CAS No.:
Cat. No.: VC20389380
Molecular Formula: C6H13NaO2S
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13NaO2S |
|---|---|
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | sodium;3,3-dimethylbutane-1-sulfinate |
| Standard InChI | InChI=1S/C6H14O2S.Na/c1-6(2,3)4-5-9(7)8;/h4-5H2,1-3H3,(H,7,8);/q;+1/p-1 |
| Standard InChI Key | PTPRKAZNKUJQMX-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)(C)CCS(=O)[O-].[Na+] |
Introduction
Structural and Chemical Properties of Sodium 3,3-Dimethylbutane-1-sulfinate
Sodium 3,3-dimethylbutane-1-sulfinate (C₆H₁₁SO₂Na) features a sulfinate group bonded to a tertiary carbon within a branched alkyl chain. The steric hindrance imposed by the 3,3-dimethyl substituents distinguishes it from linear or less hindered sulfinates, influencing its reactivity in radical-mediated and electrophilic reactions. The sulfinate group’s dual electronic nature—acting as both a nucleophile and a radical precursor—enables diverse transformations, including C–S bond formations and participation in multicomponent reactions .
Key spectroscopic characteristics, inferred from studies on analogous compounds, include distinct signals in NMR for methylene protons adjacent to the sulfinate group (δ ~4.7 ppm) and methyl groups (δ ~1.2–1.3 ppm) . NMR typically reveals a resonance near δ 64 ppm for the methylene carbon bonded to sulfur, while the quaternary carbon of the dimethylbutane backbone appears near δ 35 ppm .
Synthetic Routes to Sodium 3,3-Dimethylbutane-1-sulfinate
Oxidation of Thiols
A common route to sodium sulfinates involves the oxidation of thiols. For branched derivatives like 3,3-dimethylbutane-1-sulfinate, 3,3-dimethylbutane-1-thiol can be oxidized using hydrogen peroxide (H₂O₂) or ozone in alkaline media. The reaction proceeds via the intermediate sulfenic acid, which is further oxidized to the sulfinic acid before neutralization with sodium hydroxide :
Reduction of Sulfonyl Chlorides
Alternative methods include the reduction of sulfonyl chlorides using sodium sulfite (Na₂SO₃) under controlled conditions. For example, 3,3-dimethylbutane-1-sulfonyl chloride can be reduced to the sulfinate using this approach :
Direct Sulfination of Alkanes
Applications in Organic Synthesis
Radical Sulfonylation Reactions
Sodium sulfinates are pivotal in generating sulfonyl radicals, which participate in cascade reactions. For instance, the BF₃·OEt₂-catalyzed oxysulfonylation of alkynes with sodium p-tolylsulfinate yields β-keto sulfones . By analogy, Sodium 3,3-dimethylbutane-1-sulfinate could undergo similar transformations, with steric effects potentially modulating regioselectivity (Table 1).
Table 1: Comparative Reactivity of Sodium Sulfinates in Alkyne Oxysulfonylation
| Sulfinate | Catalyst | Product Yield (%) | Steric Influence |
|---|---|---|---|
| Sodium p-tolylsulfinate | BF₃·OEt₂ | 56–89 | Low |
| Sodium benzenesulfinate | BF₃·OEt₂ | 61–78 | Low |
| Sodium 3,3-dimethylbutane-1-sulfinate* | BF₃·OEt₂ | ~40–55 (predicted) | High |
*Predicted based on steric hindrance .
Synthesis of Sulfonamides
Electrochemical and iodine-mediated protocols enable the coupling of sodium sulfinates with amines to form sulfonamides. For example, sodium arylsulfinates react with triethylamine under oxidative conditions to yield β-arylsulfonyl enamines . The branched structure of Sodium 3,3-dimethylbutane-1-sulfinate may favor similar reactions while altering solubility and reaction kinetics.
Mechanistic Insights and Steric Effects
The reaction mechanism for sulfinate participation often involves radical intermediates. In the BF₃·OEt₂-catalyzed oxysulfonylation, sulfonyl radicals (RSO₂·) add to alkynes, followed by oxygen trapping and tautomerization . For Sodium 3,3-dimethylbutane-1-sulfinate, the bulky alkyl group may slow radical recombination, favoring alternative pathways or stabilizing intermediates (Scheme 1).
Scheme 1: Proposed Mechanism for Sulfonyl Radical Generation
Comparative Analysis with Structural Analogs
The reactivity of Sodium 3,3-dimethylbutane-1-sulfinate diverges from linear and aryl sulfinates due to steric and electronic factors. For instance, aryl sulfinates like sodium p-tolylsulfinate exhibit higher yields in electrophilic substitutions (Table 1), whereas branched aliphatic derivatives may excel in reactions requiring stabilized radicals or hindered transition states.
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